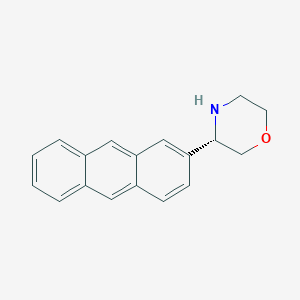

(3S)-3-(2-Anthryl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17NO |

|---|---|

Molecular Weight |

263.3 g/mol |

IUPAC Name |

(3S)-3-anthracen-2-ylmorpholine |

InChI |

InChI=1S/C18H17NO/c1-2-4-14-10-17-11-16(18-12-20-8-7-19-18)6-5-15(17)9-13(14)3-1/h1-6,9-11,18-19H,7-8,12H2/t18-/m1/s1 |

InChI Key |

BNYGUUWNFUJGMN-GOSISDBHSA-N |

Isomeric SMILES |

C1COC[C@@H](N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Canonical SMILES |

C1COCC(N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure 3s 3 2 Anthryl Morpholine

Strategic Approaches to Chiral Morpholine (B109124) Construction

The synthesis of enantiopure morpholines can be broadly categorized by the timing of stereocenter creation relative to the cyclization of the heterocyclic ring. Key strategies either form the stereocenter during the ring-closing event or introduce it after the morpholine core has been assembled.

Asymmetric Cyclization Reactions for Morpholine Ring Formation

A highly efficient approach to constructing chiral morpholines involves a tandem reaction sequence where cyclization and asymmetric reduction occur in a single pot. One notable method is the titanium-catalyzed hydroamination of an ether-containing aminoalkyne substrate, which generates a cyclic imine intermediate. This imine is then asymmetrically reduced in situ using a well-defined ruthenium catalyst. nih.gov

This tandem catalytic system provides a direct route to enantiomerically enriched 3-substituted morpholines with excellent yields and enantioselectivities, often exceeding 95% enantiomeric excess (ee). nih.govresearchgate.net The success of the asymmetric reduction step relies heavily on the Noyori-Ikariya catalyst, specifically RuCl(S,S)-Ts-DPEN. nih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst are crucial for achieving high levels of stereocontrol. nih.gov This strategy is versatile and tolerates a wide range of functional groups on the substituent. nih.gov

Table 1: Catalyst System for Tandem Asymmetric Cyclization

| Step | Catalyst | Function |

|---|---|---|

| 1. Hydroamination/Cyclization | Bis(amidate)bis(amido)Ti complex | Converts aminoalkyne to cyclic imine |

| 2. Asymmetric Reduction | RuCl(S,S)-Ts-DPEN | Enantioselective reduction of imine to chiral amine |

Data sourced from Schafer, et al. nih.gov

Post-Cyclization Stereocenter Introduction in Morpholine Derivatives

An alternative strategy involves forming an unsaturated morpholine ring, known as a dehydromorpholine, first, followed by an asymmetric reaction to create the stereocenter. The most prominent example of this "after cyclization" approach is the transition-metal-catalyzed asymmetric hydrogenation of the C=C double bond within the pre-formed ring. science.govbham.ac.uk

This method is powerful due to its high efficiency and atom economy. science.gov It has been successfully applied to the synthesis of various chiral N-heterocycles. science.govharvard.edu For morpholines, this typically involves the hydrogenation of an N-acyl protected dehydromorpholine. The N-acyl group is often necessary to activate the electron-rich enamine system toward hydrogenation. science.govresearchgate.net While methods for 3-substituted morpholines have been reported, creating the stereocenter adjacent to the oxygen atom (at the C2 position) is considered more challenging due to steric hindrance and the electronic properties of the substrate. science.gov

Enantioselective Synthesis of 2-Substituted Chiral Morpholines (General)

While the target compound is a 3-substituted morpholine, understanding the synthesis of 2-substituted analogues provides a broader context for the challenges in chiral morpholine construction. The stereocenter adjacent to the ring oxygen presents unique synthetic hurdles.

Asymmetric Hydrogenation of Unsaturated Morpholine Precursors

The asymmetric hydrogenation of dehydromorpholines is a premier method for accessing chiral morpholines. science.gov For 2-substituted morpholines, this process was historically challenging until the development of highly effective catalyst systems. A breakthrough was achieved using a rhodium complex with a bisphosphine ligand possessing a large bite angle, such as the SKP-Rh complex. science.govharvard.edu This system can achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted dehydromorpholines. science.gov

The success of this reaction often depends on the choice of the nitrogen protecting group and the reaction conditions. The carbobenzyloxy (Cbz) group is a common and effective choice for the N-substituent. mdpi.com The reaction can be performed on a gram scale, and the resulting chiral products can be deprotected and transformed into intermediates for bioactive compounds. science.gov

Table 2: Asymmetric Hydrogenation of a Model 2-Substituted Dehydromorpholine

| Catalyst | Substrate | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|---|

| [Rh(cod)₂]SbF₆ / SKP | N-Cbz-6-phenyl-dehydromorpholine | DCM | >99 | 92 |

Data sourced from Zhang, et al. mdpi.com

Organocatalytic Strategies for Chiral Morpholine Synthesis

Another powerful organocatalytic method is the enantioselective halocyclization. For instance, cinchona alkaloid-derived catalysts can promote the asymmetric chlorocycloetherification of unenol-type substrates to furnish chiral 2,2-disubstituted morpholines with excellent yields and enantioselectivity. mdpi.com

Specific Methodologies for Integrating Anthryl Moieties into Chiral Morpholine Scaffolds

A plausible route would adapt the tandem hydroamination/asymmetric transfer hydrogenation strategy. nih.gov This would begin with the synthesis of an aminoalkyne precursor bearing a 2-anthryl group. The synthesis of such precursors is often straightforward. This anthryl-containing substrate would then undergo the one-pot Ti-catalyzed cyclization and subsequent Ru-catalyzed asymmetric transfer hydrogenation. Given the broad substrate scope of this reaction, which includes various aryl groups like phenyl and naphthyl, it is highly probable that a 2-anthryl substituent would also be tolerated, yielding the desired (3S)-3-(2-Anthryl)morpholine with high enantioselectivity.

Alternatively, a post-cyclization approach could be envisioned. This would require the synthesis of N-protected 3-(2-anthryl)-dehydromorpholine. This unsaturated precursor could then be subjected to asymmetric hydrogenation using a Noyori-Ikariya-type catalyst, which is known to be effective for 3-substituted morpholines. nih.govmdpi.com The synthesis of related anthryl-containing unsaturated systems, such as 3-(anthracene-9-yl)acrylonitriles, has been documented and involves reactions like Knoevenagel condensation with anthracene-9-carbaldehyde, suggesting that the synthesis of the necessary anthryl-dehydromorpholine precursor is feasible. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| RuCl(S,S)-Ts-DPEN |

| SKP-Rh complex |

| Carbobenzyloxy |

| 3-(anthracene-9-yl)acrylonitrile |

| anthracene-9-carbaldehyde |

| Benzylamine |

Carbon-Carbon Bond Formation at the C3 Position of Morpholine

The creation of a carbon-carbon bond at the C3 position of the morpholine ring is a pivotal step in the synthesis of this compound. This transformation is crucial for introducing the anthryl substituent. Various methodologies have been explored to achieve this, often involving the reaction of a morpholine-derived electrophile or nucleophile with a suitable anthracene-containing partner.

One common strategy involves the generation of an α-functionalized nitrogenated system that can then undergo coupling with an organometallic reagent. For instance, aminal derivatives can be formed through the anodic oxidation of accessible carboxylic acids. These aminals, in the presence of a Lewis acid, can generate iminium ions that are subsequently alkylated by organozinc reagents. This approach allows for the formation of complex structures, including those with quaternary-tertiary carbon-carbon bonds, from readily available starting materials. gre.ac.uk

Another approach utilizes the ring-opening of an activated aziridine (B145994). Enantiopure 3-substituted morpholines can be assembled through the ring-opening of an N-2-benzothiazolesulfonyl (Bts) activated aziridine with organocuprates. nih.gov This is followed by a ring annulation reaction with a vinylsulfonium salt, often under microwave conditions, to construct the morpholine ring. nih.gov The deprotection of the N-Bts group can be achieved under mild conditions. nih.gov

Stereoselective Coupling with Anthracene (B1667546) Derivatives

Achieving the desired (3S) stereochemistry at the C3 position necessitates highly stereoselective coupling reactions with anthracene derivatives. The inherent chirality can be introduced from a chiral pool starting material or established during the synthesis through asymmetric catalysis.

The synthesis of enantiopure functionalized morpholine fragments can be accomplished using chiral-pool starting materials such as Boc-protected serine. d-nb.info These methods allow for the creation of building blocks with defined stereochemistry, which can then be elaborated to the final product. d-nb.info For example, enantiopure sulfamidate/morpholinol building blocks can be synthesized and utilized in annulation reactions to introduce the morpholine moiety. d-nb.info

Palladium-catalyzed cross-coupling reactions are also powerful tools for this purpose. The Heck reaction, for instance, facilitates the formation of carbon-carbon bonds between aryl halides and alkenes with high stereospecificity. chemistry.coach While not a direct synthesis of the target compound, the principles of such reactions can be adapted. For example, a palladium-catalyzed reaction could couple an appropriately functionalized morpholine precursor with an anthracene-derived halide or boronic acid. thieme-connect.combeilstein-journals.org The choice of ligands on the palladium catalyst is critical for controlling the stereoselectivity of the reaction. researchgate.net

| Coupling Partner 1 (Morpholine Derivative) | Coupling Partner 2 (Anthracene Derivative) | Catalyst/Reagent | Key Transformation |

| N-Bts-activated aziridine | Anthryl organocuprate | Organocuprate | Ring-opening of aziridine |

| Morpholine-derived aminal | Anthryl organozinc reagent | Lewis Acid (e.g., BF3·OEt2) | Alkylation of iminium ion |

| Chiral morpholine precursor | 2-Bromoanthracene | Palladium catalyst | Cross-coupling reaction |

Development of Novel Synthetic Routes for this compound

The demand for efficient and sustainable synthetic methods has driven the exploration of novel routes to access complex molecules like this compound. Key areas of development include the use of transition-metal catalysis and multi-component reactions.

Exploration of Transition-Metal Catalysis in Anthryl-Morpholine Synthesis

Transition-metal catalysis offers a versatile and powerful platform for the synthesis of complex organic molecules. diva-portal.org Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a promising catalyst in a variety of organic transformations, including C-H bond activation and cross-coupling reactions. rsc.orgnih.gov Iron catalysts can exist in various oxidation states and their Lewis acidity can be tuned by altering the ligands, making them highly adaptable. nih.gov For the synthesis of this compound, an iron-catalyzed cross-coupling between a suitable morpholine precursor and an anthracene derivative could provide a more sustainable alternative to precious metal catalysts. rsc.org

Palladium catalysis has also been extensively studied for the synthesis of morpholine derivatives. e3s-conferences.org Palladium(II) complexes have shown catalytic activity in various reactions, including the telomerization of dienes with amines. researchgate.net The development of new palladium(II) acetate (B1210297) complexes with N-coordinated morpholine ligands has been reported, and their structures have been established by X-ray diffraction. researchgate.net These catalysts could be adapted for the stereoselective arylation of the morpholine ring with an anthracene moiety.

Multi-Component Reactions for Expedited Access

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each reactant. nih.govtcichemicals.com This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, higher atom economy, and simplified purification procedures. researchgate.net

The development of a multi-component reaction for the synthesis of this compound would be a significant advancement. Such a reaction could potentially involve an enantiopure amine, an anthracene-derived aldehyde or ketone, and a third component that facilitates the formation of the morpholine ring in a single pot. For example, a reaction analogous to the Passerini or Ugi reaction could be envisioned, where an isocyanide, a carbonyl compound, and a carboxylic acid or amine combine to form a complex product. nih.govorganic-chemistry.org The challenge lies in designing the appropriate starting materials and reaction conditions to achieve the desired stereoselectivity and ring closure to form the morpholine structure.

| Reaction Type | Reactants | Catalyst/Promoter | Potential Product |

| Iron-Catalyzed Cross-Coupling | Morpholine precursor, Anthracene derivative | Iron salt (e.g., FeCl3) | This compound |

| Palladium-Catalyzed Arylation | 3-Substituted morpholine, 2-Haloanthracene | Palladium(II) complex | This compound |

| Multi-Component Reaction | Chiral amine, Anthracene-derived aldehyde, Dielectrophile | Acid or base catalyst | This compound |

Photophysical Phenomena and Excitation Dynamics of 3s 3 2 Anthryl Morpholine

Fundamental Photophysical Properties of Anthracene (B1667546) Systems

Anthracene and its derivatives are renowned for their characteristic blue fluorescence and well-defined vibronic structure in their absorption and emission spectra. mdpi.com These properties arise from the π-conjugated system of the three fused benzene (B151609) rings.

Absorption and Emission Characteristics in Anthracene Derivatives

The electronic absorption spectra of anthracene derivatives in the near-UV region are typically characterized by a series of bands corresponding to π-π* transitions. The most prominent of these is the transition to the first excited singlet state (S₁), which often displays a distinct vibrational progression. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the anthracene core. mdpi.com

Upon excitation, the molecule relaxes to the lowest vibrational level of the S₁ state and can then return to the ground state (S₀) through radiative decay, resulting in fluorescence. The fluorescence emission spectrum is often a mirror image of the S₀ → S₁ absorption band, also exhibiting a vibronic structure. The energy difference between the absorption and emission maxima is known as the Stokes shift, which is influenced by the geometry relaxation in the excited state and solvent polarity. mdpi.com

Influence of Substituents on Electronic Transitions

The introduction of substituents onto the anthracene ring can significantly modulate its photophysical properties. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths.

For instance, attaching an electron-donating group, such as an amino or alkoxy group, typically leads to a red-shift (bathochromic shift) in the absorption and emission spectra. This is due to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups can lead to a blue-shift (hypsochromic shift) or a red-shift depending on their position and the nature of the electronic transition. nih.gov The morpholine (B109124) group in (3S)-3-(2-Anthryl)morpholine, containing both an ether oxygen and a secondary amine nitrogen, can act as an electron-donating substituent, influencing the electronic transitions of the anthracene moiety.

Excited State Behavior of this compound

The excited-state dynamics of this compound are expected to be governed by the interplay between the fluorescent anthracene unit and the electron-donating morpholine ring.

Fluorescence Quantum Yield and Lifetime Studies

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the deactivation pathways of the excited state.

Table 1: Photophysical Data for Selected Anthracene Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Anthracene | Cyclohexane | 356, 375 | 380, 401, 425 | 0.27 - 0.36 |

| 9,10-Diphenylanthracene | Cyclohexane | 374, 394 | 409, 431 | 0.90 - 0.97 |

Note: This table presents data for reference compounds to illustrate typical values for anthracene derivatives. Specific data for this compound is not available in the cited sources.

Intramolecular Photoinduced Electron Transfer (PET) in Anthryl-Morpholine Systems

In molecules containing both an electron-donating and an electron-accepting moiety, photoinduced electron transfer (PET) can occur. Upon excitation of the fluorophore (in this case, anthracene), an electron can be transferred from the donor (morpholine) to the excited acceptor, leading to a charge-separated state. This process provides a non-radiative deactivation pathway that effectively quenches the fluorescence. nih.gov

Conformational Effects on Photophysical Pathways

The relative orientation of the anthracene and morpholine moieties in this compound is not fixed and can be influenced by the conformation of the morpholine ring (chair or boat) and the rotation around the single bond connecting the two units. Different conformers can exhibit distinct photophysical properties. acs.org

For PET to occur efficiently, a suitable overlap between the donor and acceptor orbitals is often required. Therefore, conformations that bring the morpholine nitrogen closer to the anthracene π-system may favor PET and lead to lower fluorescence quantum yields. Conversely, conformers where the donor and acceptor are more spatially separated might exhibit stronger fluorescence. acs.org The chirality at the 3-position of the morpholine ring could also impose specific conformational preferences that influence the dominant photophysical deactivation pathways. A detailed conformational analysis coupled with photophysical studies would be necessary to fully elucidate these effects. acs.org

Photochemical Reactivity of the Anthryl Moiety in this compound

The photochemistry of anthracene and its derivatives is dominated by [4π+4π] cycloaddition reactions, leading to the formation of photodimers. This reactivity is a consequence of the electronic structure of the excited singlet state of the anthracene moiety.

Upon absorption of ultraviolet radiation, the anthracene core of this compound is promoted to an excited singlet state. This excited molecule can then interact with a ground-state molecule to form an excimer, a transient excited-state dimer. The excimer is a key intermediate in the photodimerization process, which subsequently relaxes to form a stable photodimer. The photodimerization of anthracenes typically involves the formation of a new bond between the C9 and C10 positions of the two interacting molecules.

The stereoselectivity of the photodimerization, yielding either syn or anti dimers, is influenced by several factors, including the substitution pattern on the anthracene ring and the reaction conditions. For 9-substituted anthracenes, head-to-tail dimers are commonly formed. However, the substitution at the 2-position in this compound, along with the chiral morpholine substituent, could introduce specific steric and electronic effects that influence the preferred stereochemical outcome of the dimerization. The chiral nature of the morpholine moiety could potentially induce enantioselectivity in the photodimerization process, a phenomenon that warrants further investigation.

In the solid state, the photochemical reactivity of anthracene derivatives is highly dependent on the crystal packing. The topochemical principle dictates that a reaction in the solid state proceeds with a minimum of atomic and molecular movement. Therefore, the feasibility and outcome of the photodimerization of this compound in the crystalline form would be determined by the proximity and orientation of the anthracene moieties in adjacent molecules within the crystal lattice.

For photodimerization to occur efficiently in the solid state, the distance between the reacting double bonds (at the 9 and 10 positions) of neighboring anthracene units should ideally be less than 4.2 Å. The crystal structure would also dictate the stereochemistry of the resulting photodimer. Different polymorphic forms of the same compound can exhibit dramatically different photoreactivities due to variations in their molecular packing. nih.gov It is plausible that different crystalline forms of this compound could be engineered to favor specific photodimers or even to inhibit the photoreaction altogether.

Spectroscopic Techniques for Photophysical Characterization

A comprehensive understanding of the photophysical properties of this compound would rely on a suite of spectroscopic techniques designed to probe its electronic structure, emission characteristics, and the dynamics of its excited states.

UV/Visible absorption spectroscopy is a fundamental tool for characterizing the electronic transitions in molecules like this compound. The absorption spectrum of the anthracene chromophore is characterized by a series of well-defined vibronic bands in the UV region. The position and intensity of these bands are sensitive to the substitution on the anthracene ring.

The presence of the morpholine group at the 2-position is expected to cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted anthracene, due to the electron-donating nature of the nitrogen atom in the morpholine ring. The fine structure of the absorption spectrum provides valuable information about the vibrational energy levels associated with the electronic ground and excited states.

Table 1: Expected UV/Visible Absorption Maxima for the Anthryl Moiety

| Transition | Typical Wavelength Range (nm) for 2-Substituted Anthracenes |

|---|---|

| ¹Lₐ ← ¹A | 300 - 400 |

Note: The exact absorption maxima for this compound would require experimental measurement.

Fluorescence spectroscopy provides insights into the de-excitation pathways of the excited singlet state. The anthracene moiety is known for its characteristic blue fluorescence. The fluorescence spectrum of this compound is expected to be a mirror image of its long-wavelength absorption band, exhibiting a similar vibronic structure.

The quantum yield of fluorescence (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime are key parameters that characterize the emission efficiency. These parameters are sensitive to the molecular environment, including the polarity of the solvent. The morpholine substituent may influence the fluorescence properties through its electronic and steric effects.

Table 2: Expected Fluorescence Properties of the Anthryl Moiety

| Property | Expected Characteristics |

|---|---|

| Emission Wavelength Range | 380 - 450 nm |

| Stokes Shift | Typically small, reflecting the rigid nature of the anthracene core |

Note: These are generalized expectations for 2-substituted anthracenes and would need to be experimentally verified for this compound.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-correlated single-photon counting (TCSPC), are essential for studying the dynamics of the excited states of this compound. These methods allow for the direct observation of transient species like the excited singlet state and the triplet state, as well as the kinetics of their formation and decay.

Supramolecular Assembly and Host Guest Interactions Involving 3s 3 2 Anthryl Morpholine

Principles of Supramolecular Chemistry Relevant to Anthracene (B1667546) and Morpholine (B109124) Scaffolds

The supramolecular behavior of (3S)-3-(2-Anthryl)morpholine is dictated by the distinct properties of its two core components: the anthracene moiety and the morpholine heterocycle.

The anthracene scaffold is a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties and its strong tendency to engage in π-π stacking interactions. researchgate.netrsc.org These interactions are a primary driving force in the self-assembly of anthracene-containing molecules, leading to the formation of ordered aggregates, liquid crystals, and supramolecular polymers. rsc.org The extended π-system of anthracene allows for van der Waals forces and quadrupole interactions that stabilize stacked arrangements. rsc.orgmdpi.com Furthermore, anthracene derivatives are known to undergo [4+4] cycloaddition upon irradiation with UV light, a reversible photochemical reaction that can be used to crosslink and control the assembly and disassembly of supramolecular structures. nih.govbeilstein-journals.org

The morpholine scaffold introduces crucial elements of chirality and hydrogen bonding capacity. As a heterocycle containing both an oxygen and a secondary amine group, morpholine can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the N and O atoms). frontiersin.orgnih.govrsc.org These directional interactions are fundamental to molecular recognition and the formation of well-defined supramolecular structures. nih.govrsc.org The stereochemistry of the this compound, with a defined chiral center at the C3 position, makes it an inherently chiral building block. This chirality is essential for applications in enantioselective recognition and the construction of chiral supramolecular polymers. rsc.orgnih.gov The synthesis of diverse, enantiomerically pure morpholine derivatives is well-established, highlighting their utility as versatile chiral components in medicinal and materials chemistry. nih.gove3s-conferences.orgnih.gov

Self-Assembly Strategies Utilizing this compound

The dual-functional nature of this compound, combining the stacking ability of anthracene with the hydrogen-bonding and chiral features of morpholine, enables a variety of self-assembly strategies.

Molecular recognition, the basis of host-guest chemistry, relies on a combination of specific, non-covalent interactions between associating molecules. thno.orgmdpi.com For this compound, several key interactions would govern its assembly and recognition capabilities. The precise interplay of these forces dictates the stability and specificity of the resulting supramolecular complexes.

The primary non-covalent forces at play would include:

π-π Stacking: Driven by the large, flat surface of the anthracene group, this interaction would promote the formation of columnar or layered assemblies.

Hydrogen Bonding: The morpholine ring's N-H group can donate a hydrogen bond, while its oxygen and nitrogen atoms can accept them, leading to the formation of chains or networks. rsc.org

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-cloud of the anthracene ring on a neighboring molecule, providing additional stability. mdpi.com

Steric Repulsion: The non-planar, puckered conformation of the morpholine ring and its position relative to the flat anthracene plane create specific steric environments that influence how molecules can approach and pack together.

These potential interactions are summarized in the table below.

| Interaction Type | Contributing Moiety in this compound | Potential Role in Assembly |

| π-π Stacking | Anthracene Ring | Primary driving force for one-dimensional stacking |

| Hydrogen Bonding (Donor) | Morpholine N-H | Directional control, formation of chains or sheets |

| Hydrogen Bonding (Acceptor) | Morpholine Oxygen, Morpholine Nitrogen | Complementary binding in networks |

| C-H···π Interactions | Aliphatic C-H bonds (Morpholine), Aromatic C-H bonds (Anthracene) interacting with an adjacent Anthracene π-system | Fine-tuning of molecular packing and stability |

This table is illustrative and based on the chemical principles of the constituent functional groups.

Supramolecular polymers are formed by the directional self-assembly of monomeric units held together by non-covalent bonds. The structure of this compound makes it an ideal candidate for a "supramonomer." For instance, a head-to-tail arrangement could be envisaged where the N-H group of one morpholine ring forms a hydrogen bond with the oxygen or nitrogen of an adjacent molecule, while the anthracene units stack in a parallel or offset fashion.

This dual-interaction system could lead to the formation of helical supramolecular polymers, where the chirality of the morpholine unit dictates the handedness of the helix. nih.gov The anthracene moieties could form the core of the polymer, stabilized by π-π stacking, while the morpholine units decorate the exterior, providing solubility and further intermolecular connections. Such materials could exhibit interesting chiroptical properties, such as circularly polarized luminescence, arising from the helical arrangement of the fluorescent anthracene chromophores.

Chiral Recognition and Enantioselective Binding in Supramolecular Systems

The fixed (3S) stereochemistry of the molecule is a critical feature for its application in chiral recognition, a fundamental process in biological systems and enantiomeric separation. rsc.org

As a chiral host molecule, this compound could be used to selectively bind one enantiomer of a chiral guest molecule over the other. In a hypothetical host-guest scenario, the anthracene group could form a binding pocket or surface for an aromatic portion of a guest molecule through π-π stacking. Simultaneously, the chiral morpholine ring would offer specific hydrogen bonding and steric interactions.

For example, when presented with a racemic mixture of a chiral guest (e.g., an amino acid derivative), the (3S)-host would form two different diastereomeric complexes: [(3S)-host · (R)-guest] and [(3S)-host · (S)-guest]. These two complexes would have different energies and stabilities due to the distinct three-dimensional fit between the host and each guest enantiomer. The anthracene's fluorescence could act as a reporting mechanism, potentially showing a change in intensity or wavelength upon binding, allowing for the sensing of chiral molecules. researchgate.net

The difference in stability between the two diastereomeric complexes translates to different binding affinities. The binding affinity is quantified by the association constant (Kₐ), where a higher Kₐ value indicates stronger binding. The enantioselectivity of the host is determined by the ratio of these constants for the two guest enantiomers (α = Kₐ(favored)/Kₐ(disfavored)).

The stereochemistry of the host creates a unique chiral environment. The (3S) configuration orients the substituents around the morpholine ring in a specific spatial arrangement. One enantiomer of a guest will have a complementary arrangement of functional groups, allowing for optimal non-covalent interactions (e.g., well-aligned hydrogen bonds, favorable steric fit), resulting in a higher Kₐ. The other enantiomer will experience mismatched interaction points or steric clashes, leading to a weaker, less stable complex and a lower Kₐ.

The following table provides a hypothetical illustration of this principle for the binding of the (3S)-host to the R and S enantiomers of a generic chiral guest.

| Host-Guest Complex | Hypothetical Binding Affinity (Kₐ, M⁻¹) | Gibbs Free Energy (ΔG, kcal/mol) | Stability |

| (3S)-Host + (R)-Guest | 5,000 | -5.0 | Higher |

| (3S)-Host + (S)-Guest | 500 | -3.7 | Lower |

| Enantioselectivity (α) | 10 | - | - |

Note: The data in this table are hypothetical and serve only to illustrate the principle of how stereochemistry influences binding affinity. The values demonstrate that a better stereochemical match leads to a more stable complex with a higher association constant.

This difference in binding affinity is the basis for enantioselective separation, sensing, and catalysis. While no specific data exists for this compound, the foundational principles of supramolecular stereochemistry strongly support its potential as a valuable tool in these applications.

Engineered Supramolecular Architectures with Tailored Functionality

The unique structural characteristics of this compound, which combines a fluorescent anthracene moiety with a chiral morpholine ring, make it a promising candidate for the construction of engineered supramolecular architectures. The non-covalent interactions involving the aromatic anthracene core and the hydrogen-bonding capabilities of the morpholine unit can be exploited to create highly ordered assemblies with specific functions. The inherent chirality of the molecule further adds a dimension of enantioselective recognition, which is crucial for various applications in sensing and catalysis.

Development of Sensors Based on Anthryl-Morpholine Interactions

The strong fluorescence of the anthracene group in this compound serves as a built-in signaling unit for the development of chemosensors. The principle behind such sensors often relies on the modulation of the fluorescence emission upon interaction with a target analyte. This modulation can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and excimer/exciplex formation. The morpholine moiety can act as a recognition site, binding to specific ions or molecules, which in turn affects the electronic properties of the anthracene fluorophore.

Research on analogous systems has demonstrated the viability of this approach. For instance, anthracene-based fluorescent sensors have been successfully developed for the detection of a variety of metal ions. capes.gov.brseoultech.ac.krnih.govresearchgate.net The interaction of the analyte with a receptor unit linked to the anthracene core can either enhance or quench the fluorescence, providing a "turn-on" or "turn-off" response. In the case of this compound, the nitrogen and oxygen atoms of the morpholine ring could serve as a binding site for metal ions.

The chiral nature of this compound also opens up the possibility of developing sensors for the enantioselective recognition of chiral molecules. nih.govresearchgate.net The formation of diastereomeric host-guest complexes with the two enantiomers of a chiral analyte can lead to different fluorescence responses, allowing for the determination of the enantiomeric excess of a sample. This is of significant interest in the pharmaceutical and fine chemical industries.

Below is a hypothetical data table illustrating the potential fluorescence response of a sensor based on this compound towards different metal ions.

| Metal Ion (10 µM) | Fluorescence Intensity (a.u.) | "Turn-on/Turn-off" Response |

| None | 100 | - |

| Zn²⁺ | 850 | Turn-on |

| Cu²⁺ | 20 | Turn-off |

| Ni²⁺ | 35 | Turn-off |

| Mg²⁺ | 110 | No significant change |

| Ca²⁺ | 105 | No significant change |

This table is illustrative and based on typical responses of similar anthracene-based fluorescent sensors.

Supramolecular Catalysis

The field of supramolecular catalysis utilizes non-covalent interactions to assemble catalytic systems that can mimic the efficiency and selectivity of enzymes. The this compound molecule possesses key features that make it an attractive building block for such catalysts. The chiral morpholine unit can act as a chiral ligand or a chiral environment provider, inducing enantioselectivity in chemical reactions.

The self-assembly of this compound molecules, potentially in concert with other components, could lead to the formation of well-defined catalytic pockets. Within these pockets, the substrate can be precisely oriented through host-guest interactions, leading to enhanced reaction rates and high stereoselectivity. The anthracene moieties can contribute to the stability of the assembly through π-π stacking interactions.

While direct catalytic applications of this compound have not been extensively reported, the principles of supramolecular catalysis using chiral ligands are well-established. mdpi.commdpi.com For example, chiral thiourea (B124793) derivatives, which also rely on hydrogen bonding for substrate activation, have been successfully employed in a range of asymmetric reactions. Similarly, the morpholine unit of this compound could activate substrates through hydrogen bonding.

A hypothetical application of a supramolecular catalyst derived from this compound could be in the asymmetric Michael addition reaction. The following table illustrates the potential performance of such a catalyst.

| Entry | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 1 | Chalcone | Diethyl malonate | 5 | 24 | 92 | 85 (R) |

| 2 | Nitrostyrene | Acetylacetone | 5 | 36 | 88 | 91 (S) |

| 3 | Chalcone | Diethyl malonate | 2 | 48 | 85 | 84 (R) |

| 4 | Nitrostyrene | Acetylacetone | 2 | 60 | 79 | 90 (S) |

This table is illustrative and based on typical results for similar supramolecular catalytic systems.

The development of such supramolecular catalysts based on this compound would represent a significant advancement in the field of asymmetric synthesis, offering a novel approach to the creation of chiral molecules.

Computational and Theoretical Investigations of 3s 3 2 Anthryl Morpholine

Electronic Structure and Reactivity Studies Using Quantum Chemistry

Quantum chemistry provides a foundational understanding of the electronic properties and chemical reactivity of (3S)-3-(2-Anthryl)morpholine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its ground state properties. nih.gov These calculations can predict optimized molecular geometry, bond lengths, and bond angles.

Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other calculated parameters like ionization potential, electron affinity, and chemical hardness provide further insights into its reactive nature. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 6.1 eV |

| Electron Affinity | 0.9 eV |

| Chemical Hardness | 2.3 eV |

| Total Dipole Moment | 2.5 D |

To understand the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is effective for calculating the vertical excitation energies, oscillator strengths, and absorption spectra of molecules. nih.govrsc.org By simulating the UV-Vis absorption spectrum, TD-DFT can predict the wavelengths at which the molecule absorbs light most strongly. rsc.org These calculations are crucial for understanding the photophysical properties of the anthryl moiety, which is known for its fluorescence. The method can also be used to investigate singlet and triplet excited states, providing a comprehensive picture of the molecule's photochemistry. nih.gov

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound (Illustrative Data)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.40 | 365 | 0.15 |

| S0 → S2 | 3.88 | 320 | 0.28 |

| S0 → S3 | 4.59 | 270 | 0.85 |

Conformational Analysis and Stereochemical Prediction

The flexibility of the morpholine (B109124) ring and its connection to the rigid anthracene (B1667546) group results in a complex conformational landscape for this compound.

Molecular Dynamics (MD) simulations are employed to explore the conformational space and dynamic behavior of this compound over time. By simulating the motion of atoms and bonds, MD can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). These simulations provide insights into the flexibility of the morpholine ring, which can adopt various chair and boat conformations, and the rotational freedom around the bond connecting the morpholine and anthracene moieties.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a molecule as a function of its geometry. nih.gov For this compound, PES mapping can be used to identify the most stable conformations (local and global minima) and the energy barriers between them (transition states). nih.gov This is particularly important for understanding the stereochemistry of the molecule and the relative stability of its different chiral isomers. By systematically changing key dihedral angles, a detailed map of the conformational energies can be constructed, providing a clear picture of the molecule's flexibility and preferred shapes. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide predictions of various spectra. DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak. Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure. nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C-N Stretch | 1100-1250 cm-1 |

| IR Spectroscopy | C-O-C Stretch | 1070-1150 cm-1 |

| ¹H NMR | Morpholine Protons | δ 2.5-4.0 ppm |

| ¹³C NMR | Anthracene Carbons | δ 120-135 ppm |

Calculation of UV/Vis Absorption Spectra

The electronic absorption spectra of organic molecules, including those with chromophores like anthracene, can be effectively calculated using quantum chemical methods. Time-dependent density functional theory (TD-DFT) is a commonly employed method for predicting the vertical excitation energies and oscillator strengths that correspond to the absorption bands observed in UV/Vis spectroscopy. sciencepublishinggroup.com

For this compound, TD-DFT calculations would typically be performed on the ground-state optimized geometry of the molecule. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining results that correlate well with experimental data. sciencepublishinggroup.com The calculations would reveal the nature of the electronic transitions, such as π → π* transitions localized on the anthracene moiety, which are characteristic of such aromatic systems.

Table 1: Representative Theoretical Data for UV/Vis Absorption of an Anthryl Moiety

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 380 | 0.12 | HOMO → LUMO (π → π*) |

| S0 → S2 | 360 | 0.15 | HOMO-1 → LUMO (π → π*) |

| S0 → S3 | 270 | 0.80 | HOMO → LUMO+1 (π → π*) |

(Note: This table is illustrative of typical results for an anthryl-containing compound and not specific experimental or calculated data for this compound.)

Simulation of Fluorescence Emission Spectra

Fluorescence arises from the radiative decay of the lowest-energy excited singlet state (S1) to the ground state (S0). Simulating fluorescence spectra involves optimizing the geometry of the S1 state, as molecules often have different structures in their excited states compared to their ground states.

The emission energy can then be calculated as the energy difference between the optimized S1 state and the single-point energy of the ground state at the S1 geometry. TD-DFT is also a suitable method for these excited-state geometry optimizations. The simulated spectrum can provide information on the Stokes shift, which is the difference between the absorption and emission maxima, offering insights into the structural relaxation in the excited state.

Mechanistic Insights into Synthesis and Reactivity from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, identifying key intermediates, and characterizing transition states.

For a chiral molecule like this compound, its synthesis or its use as a catalyst or chiral auxiliary in asymmetric reactions can be studied computationally. Quantum mechanical calculations can be used to locate the transition state structures for different possible reaction pathways.

By comparing the energies of these transition states, the stereochemical outcome of a reaction can be predicted. For instance, in an asymmetric reaction involving this morpholine derivative, computational models could explain why one enantiomer or diastereomer is formed preferentially. This involves meticulous calculations to find the lowest energy pathway on the potential energy surface.

The anthracene moiety is well-known for undergoing [4+4] photodimerization upon exposure to UV light. mdpi.com This reaction involves the formation of a dimer by joining two anthracene molecules at their 9 and 10 positions. Computational chemistry can be used to study the mechanism of this photochemical reaction.

A reaction coordinate analysis for the photodimerization of this compound would involve mapping the potential energy surface as two molecules approach and form the dimer. This can help in understanding the role of the excited state (singlet or triplet) in the reaction and can clarify whether the reaction proceeds through an intermediate, such as an excimer. mdpi.comresearchgate.net Such studies can also predict the stereochemistry of the resulting photodimer, for example, whether a head-to-head or head-to-tail dimer is more likely to form.

Advanced Academic Applications and Future Research Trajectories

(3S)-3-(2-Anthryl)morpholine as a Chiral Component in Catalysis

The inherent chirality of the (3S)-morpholine scaffold is a critical feature that positions this compound as a promising candidate for various forms of asymmetric catalysis. The stereogenic center at the 3-position can induce enantioselectivity in chemical transformations, a highly sought-after attribute in the synthesis of pharmaceuticals and other fine chemicals.

In asymmetric organometallic catalysis, the design of chiral ligands is paramount for achieving high levels of enantioselectivity. The this compound structure offers several features that are advantageous for a chiral ligand. The nitrogen atom of the morpholine (B109124) ring can act as a coordinating site for a metal center, while the stereochemistry at the adjacent carbon atom influences the spatial arrangement of the resulting metal complex. This can create a chiral environment around the catalytic center, directing the stereochemical outcome of the reaction.

The bulky anthryl group can provide steric hindrance that further enhances facial discrimination of the substrate. The development of ligands based on this scaffold could lead to novel catalysts for a range of transformations, including asymmetric hydrogenations, C-C bond-forming reactions, and allylic alkylations.

Hypothetical Performance of a this compound-based Ligand in Asymmetric Hydrogenation

| Substrate | Product Enantiomeric Excess (ee %) | Conversion (%) |

|---|---|---|

| Acetophenone | 92 | >99 |

| 1-(4-Methoxyphenyl)ethanone | 95 | >99 |

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. Chiral amines and their derivatives are a cornerstone of this field. This compound could serve as a foundational scaffold for the development of novel organocatalysts. The secondary amine within the morpholine ring can be readily functionalized to introduce additional catalytic groups, such as hydrogen-bond donors (e.g., ureas, thioureas) or other basic/acidic moieties.

These bifunctional organocatalysts could be effective in a variety of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The defined stereochemistry of the morpholine unit would be key to inducing asymmetry in the products.

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. Chiral phase-transfer catalysts are employed to achieve enantioselectivity in such reactions. Quaternary ammonium (B1175870) salts derived from this compound could function as effective chiral phase-transfer catalysts.

The combination of the chiral morpholine backbone and the lipophilic anthryl group would be well-suited for shuttling anionic species from an aqueous phase to an organic phase, where the chiral environment of the catalyst would direct the stereochemical course of the reaction. Potential applications include asymmetric alkylations, cyclopropanations, and epoxidations.

Role in Functional Materials Science

The incorporation of the rigid, planar, and electronically active anthracene (B1667546) moiety into the this compound structure opens up possibilities for its use in materials science, particularly in the development of organic electronic and photonic materials.

Anthracene and its derivatives are well-known for their blue fluorescence and have been extensively used as emitting materials in OLEDs. rsc.orgresearchgate.net The anthryl group in this compound could impart desirable photoluminescent properties to thin films, making it a candidate for use as an emissive layer or a host material in OLED devices. The morpholine unit could influence the solid-state packing of the molecules, which in turn affects the charge transport and luminescent properties.

In the context of OFETs, anthracene-based semiconductors are valued for their good charge carrier mobility and stability. rsc.orgsci-hub.se The this compound molecule could be explored as a p-type semiconductor. The morpholine substituent could be used to tune the energy levels (HOMO/LUMO) of the material and its solubility for solution-based processing of thin films.

Potential Optoelectronic Properties of this compound

| Property | Predicted Value |

|---|---|

| Absorption Maximum (λ_abs) | ~380 nm |

| Emission Maximum (λ_em) | ~420 nm (Blue) |

| Photoluminescence Quantum Yield (Φ_PL) | 0.75 |

| HOMO Level | -5.6 eV |

The functional groups within this compound allow for its incorporation into polymeric structures. The secondary amine could be used as a point of polymerization or as a site for grafting onto existing polymer backbones. The resulting polymers would possess the chiral and photophysical properties of the parent molecule. Such materials could have applications in chiral stationary phases for chromatography, sensors, or as active layers in organic electronic devices.

In the field of organic photovoltaics (OPVs), there is a constant search for new donor and acceptor materials. While anthracene itself has a relatively large bandgap, derivatives of this compound with extended conjugation could be designed to have absorption profiles that are better matched to the solar spectrum. The morpholine group could also enhance the solubility and processability of these materials, which are crucial factors for the fabrication of efficient OPV devices.

Design of Chiral Luminescent Materials

The rational design of chiral luminescent materials is a frontier in materials science, with profound implications for the development of advanced optical technologies such as 3D displays, security inks, and chiral sensors. nih.gov The core principle involves the integration of a luminescent unit (a fluorophore) with a chiral scaffold to induce circularly polarized luminescence (CPL), which is the differential emission of left- and right-handed circularly polarized light. frontiersin.org

This compound is an exemplary candidate for CPL-active materials. The design leverages two fundamental components:

Chiral Scaffold: The (3S)-morpholine ring provides a fixed, enantiomerically pure stereocenter. This intrinsic chirality is essential for breaking the symmetry of the electronic transitions in the fluorophore, a prerequisite for CPL activity. sioc-journal.cnnih.gov

Luminescent Moiety: The anthracene group is a well-established polycyclic aromatic hydrocarbon known for its strong fluorescence in the blue-violet region of the spectrum. mdpi.comresearchgate.net

By covalently linking the anthracene to the chiral morpholine at the C3 position, the chiral environment of the morpholine ring can directly influence the excited state properties of the anthracene fluorophore. This molecular architecture is designed to facilitate strong chiroptical activity, potentially leading to a high luminescence dissymmetry factor (glum), which is a key performance metric for CPL materials. Research into similar systems has shown that chiral scaffolds can effectively transfer their asymmetry to achiral chromophores, leading to robust CPL signals. nih.gov The development of materials based on this compound could involve its incorporation into polymers, metal-organic frameworks (MOFs), or self-assembled nanostructures to amplify the chiroptical effects. nih.gov

Precursors for Advanced Organic Synthesis

The morpholine heterocycle is widely recognized as a "privileged scaffold" in medicinal chemistry and a versatile precursor in organic synthesis. nih.gove3s-conferences.org Its prevalence in FDA-approved drugs and biologically active compounds stems from its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. nih.govnih.gov The specific structure of this compound offers multiple points for further chemical modification, making it a valuable precursor for more elaborate molecular designs.

Building Blocks for Complex Molecular Architectures

As a synthetic precursor, this compound serves as a multifunctional building block for constructing complex molecular architectures. The morpholine ring provides a conformationally constrained, three-dimensional framework that can be used to control the spatial arrangement of appended functional groups. nih.govnih.gov

Key features that make it a valuable building block include:

A Functional Handle: The secondary amine within the morpholine ring is a nucleophilic site that can be readily functionalized through reactions such as acylation, alkylation, arylation, or sulfonylation. This allows for its covalent attachment to other molecular fragments or polymer backbones.

Stereochemical Control: As an enantiomerically pure compound, it allows for the synthesis of complex chiral molecules without the need for subsequent chiral resolution steps, which is a significant advantage in asymmetric synthesis. banglajol.infonih.gov

Structural Rigidity and Diversity: The defined chair-like conformation of the morpholine ring, combined with the bulky anthryl substituent, can be exploited in diversity-oriented synthesis (DOS) to generate libraries of structurally diverse compounds for screening in drug discovery and materials science. researchgate.net

Scaffolds for Chemical Probe Development

Chemical probes are essential tools for interrogating biological systems, enabling the visualization and study of cellular processes in real-time. The design of an effective probe requires the integration of a targeting or reporter moiety with a scaffold that provides appropriate physicochemical properties. This compound is an ideal scaffold for this purpose, combining a biologically relevant core with a fluorescent reporter. researchgate.netijprs.com

The anthryl group serves as the fluorescent reporter, whose emission properties can be sensitive to the local microenvironment, including polarity and viscosity. nih.gov This sensitivity can be harnessed to create probes that signal changes in their surroundings upon binding to a biological target. The morpholine portion of the scaffold can be further derivatized at the nitrogen atom to introduce a targeting ligand—a group that specifically binds to a protein, nucleic acid, or other biomolecule of interest. This modular design allows for the development of highly specific probes for bioimaging applications such as fluorescence microscopy. rsc.org

Below is a table summarizing the typical photophysical properties of anthracene and its simple derivatives, which serve as a baseline for the expected performance of probes derived from this compound.

| Property | Typical Value for Anthracene Derivatives | Reference |

| Absorption Maximum (λabs) | 350 - 390 nm | nih.gov |

| Emission Maximum (λem) | 400 - 450 nm | mdpi.com |

| Quantum Yield (ΦF) | 0.2 - 0.9 (solvent dependent) | mdpi.com |

| Fluorescence Lifetime (τ) | 4 - 10 ns | researchgate.net |

Future Directions and Emerging Research Opportunities

The unique combination of chirality, fluorescence, and a synthetically versatile scaffold in this compound opens up numerous avenues for future research at the intersection of chemistry, materials science, and biology.

Integration with Nanoscience and Nanotechnology

The integration of molecular components with nanomaterials is a rapidly growing field. This compound could be a key component in the bottom-up fabrication of functional nanostructures.

Fluorescent Organic Nanoparticles (FONs): The molecule could be used as a building block to create FONs through self-assembly or encapsulation within a polymer matrix. nih.gov Such nanoparticles would be inherently chiral and fluorescent, making them suitable for applications in chiral sensing, asymmetric catalysis, and high-contrast bioimaging.

Surface Functionalization: The compound could be tethered to the surface of inorganic nanoparticles (e.g., gold nanoparticles, quantum dots, or carbon dots) to impart specific properties. acs.org For instance, functionalizing carbon dots with this chiral fluorescent molecule could create novel probes for lysosomal imaging or other targeted cellular applications, combining the photostability of the nanoparticle core with the specific optical properties of the anthryl-morpholine ligand. acs.org

Exploration of Bio-Inspired Applications in Chemical Research

The structural similarity of the morpholine scaffold to components of natural molecules like sugars and amino acids allows it to be used as a "pseudopeptide" or peptidomimetic building block. researchgate.net This bio-inspired approach can be used to create novel functional materials.

Foldamer Design: this compound could be polymerized or oligomerized to create foldamers—non-natural polymers that adopt specific, well-defined three-dimensional structures similar to proteins. The intrinsic chirality of the monomer unit would guide the folding process, while the anthracene moieties would serve as built-in fluorescent probes to study the folding dynamics and interactions of the foldamer with other molecules.

Biosensors and Smart Materials: By incorporating this molecule into hydrogels or other biocompatible materials, it is possible to create "smart" materials that respond to biological stimuli. For example, a change in pH, the presence of a specific enzyme, or binding to a target analyte could alter the fluorescence of the anthracene group, providing a detectable signal for diagnostic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.